The compound identified as UNII-xjc83A5BC5 is a chemical entity with specific characteristics and applications in scientific research. The UNII (Unique Ingredient Identifier) system is used to provide a unique identifier for substances, ensuring consistency in the identification of chemicals across various databases and regulatory frameworks. This compound may be utilized in pharmaceutical or biochemical contexts, although specific applications can vary based on its properties and interactions.
UNII-xjc83A5BC5 falls under the category of chemical substances that may be classified as pharmaceuticals, research chemicals, or biochemicals, depending on its specific properties and intended use. Understanding its classification is crucial for determining its regulatory status and potential applications in research and industry.
The synthesis of UNII-xjc83A5BC5 can involve various methodologies depending on its chemical structure. Common synthetic approaches include:
While specific technical details regarding the synthesis of UNII-xjc83A5BC5 are not provided in the search results, typical methods would involve:
The molecular structure of UNII-xjc83A5BC5 is critical for understanding its reactivity and interactions. Detailed structural data can typically be obtained through techniques such as:
Specific data regarding bond lengths, angles, and functional groups present in UNII-xjc83A5BC5 would need to be sourced from experimental studies or databases that catalog chemical structures.
UNII-xjc83A5BC5 may participate in various chemical reactions depending on its functional groups. Typical reactions could include:
Understanding the specific reactions that UNII-xjc83A5BC5 can undergo requires detailed knowledge of its functional groups and electronic properties. Reaction conditions such as solvent polarity, temperature, and catalysts play significant roles in influencing reaction pathways.
The mechanism of action for UNII-xjc83A5BC5 would depend on its biological targets if used in pharmacology. This typically involves:
Quantitative data regarding binding affinities (e.g., IC50 values) and pharmacokinetic profiles (absorption, distribution, metabolism, excretion) are essential for understanding its efficacy and safety in therapeutic contexts.
The physical properties of UNII-xjc83A5BC5 might include:
Chemical properties such as pH stability, reactivity with other chemicals, and degradation pathways are crucial for determining storage conditions and shelf life.
Relevant data should ideally come from empirical studies or standardized testing protocols to ensure reliability.
UNII-xjc83A5BC5 may find applications across various scientific fields:
Unii-xjc83A5BC5 (CAS 126457-99-6) is a chemically defined organic compound with the molecular formula C₁₉H₂₁F₂N₃O₃ and a molecular weight of 377.4 g/mol [1]. As indicated by its Unique Ingredient Identifier (UNII), this compound is registered in the FDA’s Global Substance Registration System (GSRS), which assigns non-proprietary, structure-based identifiers to enable precise tracking of substances in regulatory contexts [3] [5]. The UNII system resolves ambiguities in chemical nomenclature by using alphanumeric codes derived from molecular descriptors, ensuring unambiguous substance identification across scientific databases and regulatory frameworks [5] [9]. The compound’s SMILES string (CC1CN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)CC(C)N1) confirms a complex structure featuring difluorinated aromatic rings, a carboxylic acid group, and a bridged piperazine/piperidine moiety [1]. This structural profile suggests potential relevance in medicinal chemistry, particularly in the design of bioactive molecules targeting central nervous system receptors or enzymatic pathways. Current chemical research prioritizes such structurally unique compounds for synthetic optimization and structure-activity relationship (SAR) studies, though primary literature specifically addressing Unii-xjc83A5BC5 remains sparse.
Table 1: Key Identifiers for Unii-xjc83A5BC5
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 126457-99-6 |
| UNII | xjc83A5BC5 |
| Molecular Formula | C₁₉H₂₁F₂N₃O₃ |
| Molecular Weight | 377.4 g/mol |
| SMILES | CC1CN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)CC(C)N1 |
The academic significance of Unii-xjc83A5BC5 stems from three key factors:
Despite these points, significant knowledge gaps persist:
To address extant knowledge gaps, the following research objectives are proposed:
The scope encompasses in vitro and computational studies while explicitly excluding pharmacological testing or clinical applications, aligning with the compound’s preliminary research status. Emphasis will be placed on reproducible methodologies to support future investigations.
Table 2: Proposed Research Framework for Unii-xjc83A5BC5
| Research Objective | Methodology | Expected Outcome |
|---|---|---|
| Structural Characterization | XRD, NMR, HPLC-DAD | Purity ≥98%; confirmed stereochemistry |
| Computational Profiling | Molecular docking, ADMET prediction | Identification of putative biological targets |
| Synthetic Optimization | Multi-step organic synthesis | Route with yield >40% and RSD <2% |
| Analytical Method Development | LC-MS/MS, GC-MS | Detection limit <1 ng/mL; fragmentation library |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5